molecular formula C9H9FO2 B155346 3-(2-Fluorophenyl)propionic acid CAS No. 1643-26-1

3-(2-Fluorophenyl)propionic acid

Cat. No. B155346
Key on ui cas rn: 1643-26-1
M. Wt: 168.16 g/mol
InChI Key: GUZLQEOSDXLCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05872118

Procedure details

A mixture of ethyl 3-(2-fluorophenyl)propionate (25.54 g, 0.130 mol) and a 50% aqueous solution of sodium hydroxide (30 mL) in water (130 mL) was refluxed for 2 h. After cooling the mixture was washed with diethyl ether (2×100 mL). The aqueous phase was chilled in an ice bath, and the pH was adjusted to 3 with hydrochloric acid . The white precipitate which formed was collected by filtration, washed repeatedly with water, and dried in a vacuum at 60° C. for 18 h to give 18.66 g (85%) of 3-(2-fluorophenyl)propionic acid as a white solid; m.p., 72°-74° C. This material was used without further purification.
Quantity
25.54 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]([O:12]CC)=[O:11].[OH-].[Na+]>O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
25.54 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CCC(=O)OCC
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
WASH
Type
WASH
Details
was washed with diethyl ether (2×100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was chilled in an ice bath
CUSTOM
Type
CUSTOM
Details
The white precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed repeatedly with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum at 60° C. for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.66 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.